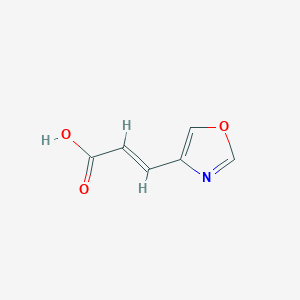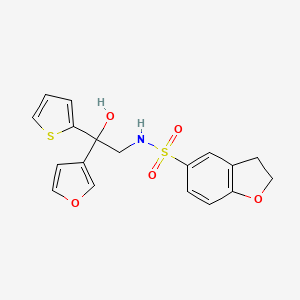
1-(5-Bromo-3-fluoro-2-hydroxyphenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromo-3-fluoro-2-hydroxyphenyl)propan-1-one is a chemical compound with the molecular formula C9H8BrFO2 and a molecular weight of 247.06 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a bromine atom, a fluorine atom, and a hydroxyl group attached to a phenyl ring, which is further connected to a propan-1-one group .Wirkmechanismus
The mechanism of action of 1-(5-Bromo-3-fluoro-2-hydroxyphenyl)propan-1-one is not fully understood, but it is believed to exert its effects through multiple pathways. This compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells and induce apoptosis, which is programmed cell death. This compound has also been shown to reduce inflammation and oxidative stress in animal models of disease. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-(5-Bromo-3-fluoro-2-hydroxyphenyl)propan-1-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent biological activity. However, there are also limitations to using this compound in lab experiments. The compound is not very water-soluble, which can make it difficult to work with in certain assays. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Zukünftige Richtungen
There are several future directions for research on 1-(5-Bromo-3-fluoro-2-hydroxyphenyl)propan-1-one. One area of interest is the development of novel drug candidates based on this compound. Another area of interest is the investigation of the potential use of this compound in the treatment of neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects. Overall, this compound has shown promising results in scientific research and is a compound of interest for further investigation.
Synthesemethoden
1-(5-Bromo-3-fluoro-2-hydroxyphenyl)propan-1-one can be synthesized using different methods, including the Claisen-Schmidt condensation reaction, which involves the reaction of 5-bromo-3-fluoro-2-hydroxybenzaldehyde and propanone in the presence of a base catalyst. Other methods include the use of microwave-assisted synthesis, which has been shown to increase the yield of this compound and reduce the reaction time.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromo-3-fluoro-2-hydroxyphenyl)propan-1-one has been extensively studied for its potential applications in drug development. It has been shown to exhibit anti-inflammatory, antioxidant, and anti-cancer properties in various in vitro and in vivo studies. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease due to its ability to inhibit the formation of amyloid-beta plaques and reduce oxidative stress.
Eigenschaften
IUPAC Name |
1-(5-bromo-3-fluoro-2-hydroxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-2-8(12)6-3-5(10)4-7(11)9(6)13/h3-4,13H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUDZPZKGXGDJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C(=CC(=C1)Br)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

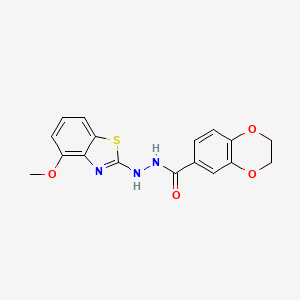
![(E)-3-(2-chlorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acrylamide](/img/structure/B2621812.png)
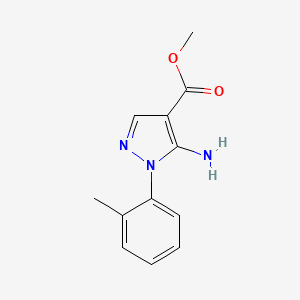
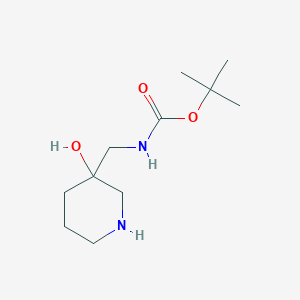
![1-methyl-5-[(2-methylpiperidin-1-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2621818.png)
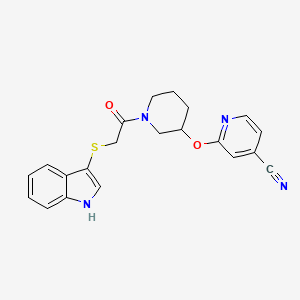
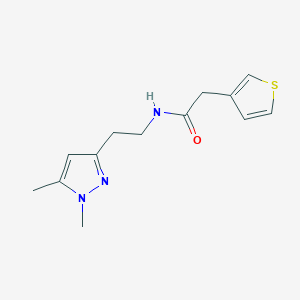
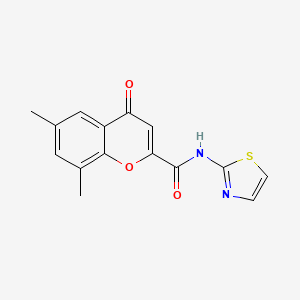
![2-Methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2621823.png)



